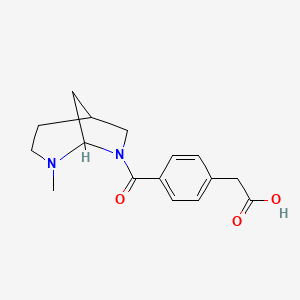
8-((alpha-Carboxy)-p-toluoyl)-3-methyl-3,8-diazabicyclo(3.2.1)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((alpha-Carboxy)-p-toluoyl)-3-methyl-3,8-diazabicyclo(321)octane is a complex organic compound with a unique structure that includes a bicyclic octane ring system, a carboxylic acid group, and a toluoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((alpha-Carboxy)-p-toluoyl)-3-methyl-3,8-diazabicyclo(3.2.1)octane typically involves multiple steps, including the formation of the bicyclic ring system and the introduction of the carboxylic acid and toluoyl groups. One common method involves the cyclization of a suitable precursor, followed by functional group transformations to introduce the desired substituents. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the production of the compound in large quantities with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
8-((alpha-Carboxy)-p-toluoyl)-3-methyl-3,8-diazabicyclo(3.2.1)octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or alkanes, and substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
8-((alpha-Carboxy)-p-toluoyl)-3-methyl-3,8-diazabicyclo(3.2.1)octane has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions, particularly those involving carboxylic acids and amines.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development or as a probe for studying disease mechanisms.
Industry: It may be used in the production of specialty chemicals, polymers, or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 8-((alpha-Carboxy)-p-toluoyl)-3-methyl-3,8-diazabicyclo(3.2.1)octane exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the toluoyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
8-((alpha-Carboxy)-p-toluoyl)-3,8-diazabicyclo(3.2.1)octane: A similar compound lacking the methyl group, which may have different reactivity and applications.
3-Methyl-3,8-diazabicyclo(3.2.1)octane: A compound without the carboxylic acid and toluoyl groups, used in different contexts.
p-Toluoyl-3,8-diazabicyclo(3.2.1)octane: A compound lacking the carboxylic acid group, which may have distinct properties and uses.
Uniqueness
8-((alpha-Carboxy)-p-toluoyl)-3-methyl-3,8-diazabicyclo(3.2.1)octane is unique due to its combination of functional groups and bicyclic structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
57269-43-9 |
|---|---|
Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
2-[4-(2-methyl-2,7-diazabicyclo[3.2.1]octane-7-carbonyl)phenyl]acetic acid |
InChI |
InChI=1S/C16H20N2O3/c1-17-7-6-12-8-14(17)18(10-12)16(21)13-4-2-11(3-5-13)9-15(19)20/h2-5,12,14H,6-10H2,1H3,(H,19,20) |
InChI Key |
LVDCIFZWIXIYMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2CC1N(C2)C(=O)C3=CC=C(C=C3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















